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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for the synthesis of high-quality messenger

RNA (mRNA) with a 5' Anti-Reverse Cap Analog (ARCA) cap structure. This co-transcriptional

capping method ensures that the cap is added in the correct orientation, leading to efficiently

translated mRNA suitable for a variety of research and therapeutic applications, including in

vitro translation, cell transfection, microinjection, and the development of mRNA-based

vaccines and therapeutics.

Introduction
The 5' cap is a critical modification for eukaryotic mRNA, essential for its stability, nuclear

export, and efficient translation into protein.[1] During in vitro transcription (IVT), a cap analog

can be incorporated at the 5' end of the mRNA transcript. Standard cap analogs can be

incorporated in two orientations, one of which is incorrect and results in a non-functional

mRNA. The Anti-Reverse Cap Analog (ARCA) is chemically modified to prevent this "reverse"

incorporation, ensuring that a higher percentage of the synthesized mRNA is translationally
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active.[2][3] This protocol details the co-transcriptional capping of mRNA using T7 RNA

Polymerase and ARCA.

Principle of ARCA Capping
Standard dinucleotide cap analogs like m7GpppG have hydroxyl groups at the 3' position of

both guanosine residues, allowing T7 RNA polymerase to initiate transcription from either end.

This leads to approximately 50% of the mRNA being capped in the incorrect, untranslatable

orientation.[1] ARCA, or 3´-O-Me-m7G(5´)ppp(5´)G, has a methyl group on the 3'-hydroxyl of

the 7-methylguanosine.[2] This modification blocks the elongation of the RNA transcript from

this end, forcing the polymerase to initiate transcription only from the correct guanosine. This

results in a significantly higher proportion of correctly capped, functional mRNA.[2][4]

Quantitative Data Summary
The choice of capping method and reaction conditions significantly impacts the yield and

capping efficiency of the synthesized mRNA. The following tables summarize key quantitative

data for ARCA-capped mRNA synthesis.

Table 1: Comparison of Capping Efficiency and Translational Output
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Cap Analog
Typical Capping
Efficiency

Relative Protein
Expression

Key Characteristics

m7GpppG
~40-50% (correct

orientation)
Baseline

Prone to reverse

incorporation,

resulting in a mix of

active and inactive

mRNA.[1]

ARCA ~70-85%[5]
2.3 to 2.6-fold higher

than m7GpppG[5]

Prevents reverse

incorporation, leading

to a higher percentage

of translationally

active mRNA.[2][5]

Produces a Cap-0

structure.[6][7]

CleanCap® AG >95%[6]
Significantly higher

than ARCA

A trinucleotide cap

analog that results in

a natural Cap-1

structure in a single

co-transcriptional

reaction.[8][9]

Table 2: Effect of ARCA:GTP Ratio on mRNA Yield and Capping Efficiency
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ARCA:GTP Ratio Capping Efficiency
Relative mRNA
Yield

Notes

2:1 Lower Higher

May be used to

improve the yield of

full-length transcripts

for very long RNAs, at

the cost of lower

capping efficiency.[10]

[11]

4:1 ~80%[12][13] Standard

Recommended ratio

for a good balance

between capping

efficiency and overall

yield.[12][13]

>4:1 Higher Lower

Increasing the ratio of

ARCA to GTP

increases the

proportion of capped

transcripts but

significantly

decreases the overall

reaction yield.[12][13]

Experimental Protocols
This section provides a detailed methodology for the synthesis of ARCA-capped mRNA.

DNA Template Preparation
A high-quality, linear DNA template is crucial for successful in vitro transcription. The template

must contain a double-stranded T7 RNA polymerase promoter sequence upstream of the

sequence to be transcribed.[14]

Template Source: Linearized plasmid DNA or a PCR product can be used as a template.[14]
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Linearization of Plasmid DNA: If using a plasmid, linearize it completely with a restriction

enzyme that generates blunt or 5' overhangs.[15] Incomplete digestion can lead to longer,

heterogeneous transcripts.[16] Purify the linearized plasmid to remove the restriction enzyme

and buffer components.

PCR Product Template: If using a PCR product, the T7 promoter sequence should be

incorporated into the 5' end of the forward primer. Purify the PCR product to remove primers

and dNTPs.

Template Purity: The DNA template should be free of RNase contamination, salts, and

EDTA.[15] Phenol:chloroform extraction followed by ethanol precipitation is a recommended

purification method.[12]

In Vitro Transcription (IVT) Reaction with ARCA
The following protocol is for a standard 20 µL reaction. Reactions can be scaled up as needed.

Assemble the reaction at room temperature to prevent precipitation of the DNA template by

spermidine in the reaction buffer.[14]

Materials:

10X T7 Reaction Buffer

ATP, UTP, CTP solution (e.g., 100 mM)

GTP solution (e.g., 100 mM)

ARCA solution (e.g., 40 mM)[15]

T7 RNA Polymerase Mix

Linear DNA template (0.5 - 1 µg)

Nuclease-free water

Reaction Setup (20 µL):
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Component Volume Final Concentration

Nuclease-free water to 20 µL

10X T7 Reaction Buffer 2 µL 1X

ATP, UTP, CTP (each) Varies e.g., 7.5 mM each

GTP Varies e.g., 1.5 mM

ARCA Varies e.g., 6 mM

Linear DNA Template X µL 0.5 - 1 µg

T7 RNA Polymerase Mix 2 µL

Note on Nucleotide Concentrations:The final concentrations of nucleotides can be optimized.

The recommended ARCA:GTP ratio is typically 4:1 to balance capping efficiency and yield.[12]

[13]

Procedure:

Thaw all necessary components at room temperature, keeping the T7 RNA Polymerase Mix

on ice.[15]

Gently mix each component before use.

Assemble the reaction in a nuclease-free tube in the order listed in the table.

Mix thoroughly by pipetting up and down, and then centrifuge briefly to collect the reaction

mixture at the bottom of the tube.[15]

Incubate the reaction at 37°C for 1 to 2 hours.[12][15] For shorter transcripts (<300

nucleotides), the incubation time can be extended to 4 hours.[12]

DNase I Treatment
To remove the DNA template, it is recommended to treat the IVT reaction with DNase I.

Procedure:
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Add 2 µL of RNase-free DNase I to the 20 µL IVT reaction.[12]

Mix gently and incubate at 37°C for 15 minutes.[12][15]

Purification of ARCA-Capped mRNA
Purification is necessary to remove enzymes, unincorporated nucleotides, and salts. Several

methods can be used:

Lithium Chloride (LiCl) Precipitation: This method is effective at removing most

unincorporated NTPs and enzymes.[17]

Spin Column Chromatography: This is a rapid and efficient method for purifying RNA.[12]

Phenol:Chloroform Extraction and Ethanol Precipitation: A traditional method for removing

proteins and achieving high-purity RNA.[12]

Quality Control
Quantification: Determine the concentration of the purified mRNA using a spectrophotometer

(e.g., NanoDrop). A standard 20 µL reaction can yield up to 20-50 µg of capped mRNA.[12]

[15]

Integrity: Assess the integrity and size of the mRNA transcript by running a sample on a

denaturing agarose gel.

Visualizations
Experimental Workflow for ARCA-Capped mRNA
Synthesis
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Caption: Workflow for the synthesis of ARCA-capped mRNA.

Conceptual Pathway of Synthesized mRNA in a Target
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Caption: Fate of ARCA-capped mRNA upon delivery to a cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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